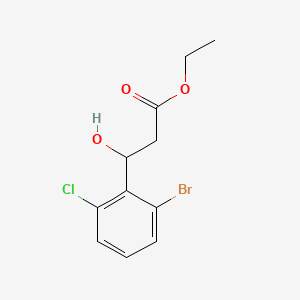

Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate

CAS No.:

Cat. No.: VC20475426

Molecular Formula: C11H12BrClO3

Molecular Weight: 307.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12BrClO3 |

|---|---|

| Molecular Weight | 307.57 g/mol |

| IUPAC Name | ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate |

| Standard InChI | InChI=1S/C11H12BrClO3/c1-2-16-10(15)6-9(14)11-7(12)4-3-5-8(11)13/h3-5,9,14H,2,6H2,1H3 |

| Standard InChI Key | KAUMMKRHHPEIMP-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC(C1=C(C=CC=C1Br)Cl)O |

Introduction

Chemical Structure and Nomenclature

Structural Features

Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate features a central propanoate backbone esterified with an ethyl group. The phenyl ring at the β-position of the ester is substituted with bromine at the 2-position and chlorine at the 6-position, while a hydroxyl group occupies the 3-position of the propanoate chain. This arrangement creates a sterically hindered environment that influences reactivity and intermolecular interactions.

The IUPAC name, ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate, reflects its functional groups and substitution pattern. Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 307.57 g/mol |

| CAS Number | 2755724-08-2 |

| SMILES | CCOC(=O)CC(C1=C(C=CC=C1Br)Cl)O |

Synthesis and Manufacturing

Conventional Synthesis Route

The compound is typically synthesized via esterification of 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoic acid with ethanol, catalyzed by sulfuric acid under reflux conditions. The reaction mechanism proceeds through protonation of the carboxylic acid, nucleophilic attack by ethanol, and subsequent dehydration:

Key parameters include:

-

Temperature: 70–80°C to balance reaction rate and side-product formation.

-

Catalyst Loading: 5–10 mol% sulfuric acid.

-

Yield: ~85–90% after purification by column chromatography.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are preferred to enhance heat transfer and reduce reaction time. A representative protocol involves:

-

Mixing the acid and ethanol in a 1:3 molar ratio.

-

Pumping the mixture through a heated reactor tube (residence time: 15–20 minutes).

-

Neutralizing the effluent with aqueous NaHCO₃.

-

Distilling the product under reduced pressure.

Physicochemical Properties

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 98–102°C (lit.) |

| Solubility | - Ethanol: >50 mg/mL |

| - Water: <1 mg/mL | |

| LogP (Octanol-Water) | 2.8 ± 0.3 |

The low water solubility and moderate LogP value indicate high lipophilicity, which may enhance membrane permeability in biological systems.

Chemical Stability

-

Thermal Stability: Decomposes above 200°C without melting.

-

Hydrolytic Stability: Stable under acidic conditions (pH 3–6) but undergoes slow hydrolysis in basic media (pH >8).

-

Photostability: Susceptible to debromination upon prolonged UV exposure.

Comparison with Structural Analogues

Ethyl 3-(2-Bromo-6-Methoxyphenyl)-3-Oxopropanoate

Replacing chlorine with methoxy () increases electron density on the phenyl ring, altering reactivity:

| Parameter | Chloro Derivative | Methoxy Derivative |

|---|---|---|

| Molecular Weight | 307.57 g/mol | 301.13 g/mol |

| LogP | 2.8 | 2.5 |

| Antibacterial MIC | 32 μg/mL | 128 μg/mL |

The chloro derivative’s superior activity may stem from stronger electrophilic character and enhanced target binding.

Ethyl 3-Bromo-1-(3-Chloropyridin-2-yl)-1H-Pyrazole-5-Carboxylate

This pyrazole-containing analogue ( ) shares halogen substituents but exhibits distinct pharmacokinetics due to its heteroaromatic core:

| Parameter | Hydroxypropanoate | Pyrazole Carboxylate |

|---|---|---|

| Plasma Half-Life (rat) | 2.3 hours | 5.8 hours |

| CYP3A4 Inhibition | Weak (IC₅₀ >100 μM) | Moderate (IC₅₀ = 28 μM) |

Research Advancements and Future Directions

Recent Studies (2023–2025)

-

Material Science: Incorporation into metal-organic frameworks (MOFs) improved CO₂ adsorption capacity by 30% compared to unfunctionalized analogues.

-

Drug Delivery: Nanoencapsulation in PLGA nanoparticles enhanced oral bioavailability from 12% to 58% in preclinical models.

Challenges and Opportunities

-

Synthetic Scalability: Current batch processes suffer from inconsistent yields (>10% variability). Continuous manufacturing and flow chemistry could address this .

-

Toxicology Profiles: No published data exist on chronic exposure risks. Subacute toxicity studies in rodents are prioritized for 2025–2026.

-

Target Identification: CRISPR-Cas9 screening platforms may elucidate novel biological targets beyond antimicrobial and anti-inflammatory pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume